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Abstract

YL-109, chemically known as 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, is an antitumor
agent with demonstrated efficacy in inhibiting breast cancer cell growth and invasiveness.[1][2]
[3] Its mechanism of action involves the induction of the carboxyl terminus of Hsp70-interacting
protein (CHIP) via the aryl hydrocarbon receptor (AhR) signaling pathway.[1][2][3] Despite its
promising therapeutic potential, YL-109 exhibits poor aqueous solubility, a characteristic
common to many benzothiazole derivatives.[1][2] This technical guide provides a
comprehensive overview of the available information on the solubility and stability of YL-109,
supplemented with established protocols for the physicochemical characterization of poorly
soluble drug candidates. The development of a prodrug for YL-109 to enhance water solubility
and chemical stability suggests that the parent compound may have limitations in these areas.

Physicochemical Properties of YL-109

A summary of the known physicochemical properties of YL-109 is presented in the table below.
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Property Value Reference

) 2-(4-hydroxy-3-
Chemical Name _ [2][4]
methoxyphenyl)-benzothiazole

CAS Number 36341-25-0 [1][5][6]
Molecular Formula C14H11NO2S [11[7]
Molecular Weight 257.31 g/mol [1107]
Appearance Pale yellow solid [4]
Water Solubility Insoluble [6]
) - Soluble in DMSO, Ethanol,
Organic Solvent Solubility [6]
Methanol

Solubility Profile

YL-109 is characterized by its low solubility in agueous media, which is a critical factor
influencing its bioavailability and formulation development.

Aqueous Solubility

YL-109 is reported to be insoluble in water.[6] While specific quantitative data is not readily
available in the public domain, benzothiazole derivatives typically exhibit aqueous solubilities in
the range of a few milligrams per liter.

pH-Dependent Solubility

The solubility of compounds with ionizable groups can be significantly influenced by pH. YL-
109 possesses a phenolic hydroxyl group, suggesting that its solubility may increase at higher
pH values due to deprotonation. A detailed pH-solubility profile is essential for understanding its
behavior in different physiological environments.

lllustrative pH-Solubility Data for YL-109
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pH Solubility (ug/mL) Method

2.0 <1 Shake-flask
5.0 <1 Shake-flask
7.4 5 Shake-flask
9.0 50 Shake-flask

Note: The data in this table is illustrative and intended to represent a typical profile for a weakly
acidic, poorly soluble compound. Actual experimental data for YL-109 is required for definitive

characterization.

Solubility in Organic Solvents

YL-109 demonstrates good solubility in various organic solvents, which is important for
analytical method development and initial formulation screening.

Solvent Solubility
Dimethyl Sulfoxide (DMSO) Soluble
Ethanol Soluble
Methanol Soluble

Stability Profile

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute
that can impact its safety and efficacy. The development of a more chemically stable prodrug of
YL-109 suggests that the parent molecule may be susceptible to degradation.

Solid-State Stability

Solid-state stability studies are crucial for determining appropriate storage conditions and re-
test periods. These studies typically involve exposing the solid API to various temperature and

humidity conditions.
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lllustrative Solid-State Stability Data for YL-109

Total Degradants

Condition Duration Assay (%)

(%)
25°C / 60% RH 12 Months 99.5 0.5
40°C / 75% RH 6 Months 98.2 1.8

Note: The data in this table is for illustrative purposes. Specific experimental data is necessary
to establish the stability of YL-109.

Solution Stability

Solution stability is critical for the development of liquid formulations and for defining the
conditions for in vitro and in vivo experiments. The stability of YL-109 should be evaluated in
various solvents and at different pH values.

lllustrative Solution Stability Data for YL-109 in pH 7.4 Buffer at 25°C

Time (hours) Assay (%)
0 100.0

6 99.1

24 97.5

48 95.2

Note: This data is hypothetical and serves as an example of a solution stability profile.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and
establishing the degradation pathways of a drug substance. These studies involve exposing the
drug to stress conditions such as acid, base, oxidation, heat, and light.

Summary of Potential Degradation Pathways for YL-109
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Stress Condition Potential Degradation Products

Acid Hydrolysis Potential cleavage of the ether linkage.
Base Hydrolysis Potential for benzothiazole ring opening.
Oxidation Oxidation of the phenol and sulfur moieties.

Potential for photolytic cleavage or

Photodegradation
rearrangement.

General decomposition at elevated

Thermal Degradation
temperatures.

Experimental Protocols

Detailed experimental protocols are fundamental for ensuring the reproducibility and accuracy
of solubility and stability studies.

Kinetic Solubility Assay

This assay is used to determine the solubility of a compound from a DMSO stock solution in an
aqueous buffer, providing an estimate of its solubility under conditions often used in high-
throughput screening.

e Preparation of Stock Solution: Prepare a 10 mM stock solution of YL-109 in 100% DMSO.
o Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

» Addition to Buffer: Add a small volume of each DMSO solution to a phosphate-buffered
saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of less than 1%.

 Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

o Measurement: Measure the turbidity of the solutions using a nephelometer or the
absorbance at a specific wavelength (e.g., 620 nm).

o Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is
observed.
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Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the gold

standard for solubility measurement.

Sample Preparation: Add an excess amount of solid YL-109 to a series of vials containing
buffers of different pH values (e.g., pH 2, 5, 7.4, 9).

Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient
period (e.g., 24-48 hours) to reach equilibrium.

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

Quantification: Determine the concentration of YL-109 in the clear supernatant using a
validated analytical method, such as HPLC-UV.

Forced Degradation Protocol

Acid/Base Hydrolysis: Dissolve YL-109 in a suitable solvent and add hydrochloric acid or
sodium hydroxide to a final concentration of 0.1 N. Incubate at a specified temperature (e.g.,
60°C) for a defined period. Neutralize the samples before analysis.

Oxidative Degradation: Treat a solution of YL-109 with hydrogen peroxide (e.g., 3%) and
incubate at room temperature.

Thermal Degradation: Expose solid YL-109 to dry heat (e.g., 80°C).

Photostability: Expose a solution and solid YL-109 to light with an overall illumination of not
less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200
watt-hours/square meter.

Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate
the parent drug from any degradation products.

Visualizations
YL-109 Signaling Pathway
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The antitumor activity of YL-109 is mediated through the Aryl Hydrocarbon Receptor (AhR)
signaling pathway, leading to the upregulation of the E3 ubiquitin ligase CHIP. CHIP then
promotes the degradation of oncogenic proteins, thereby inhibiting tumor growth and
metastasis.

Click to download full resolution via product page

Caption: YL-109 activates the AhR signaling pathway to induce CHIP expression.

Experimental Workflow for Solubility and Stability
Testing

A logical workflow is essential for the comprehensive characterization of a new chemical entity
like YL-109.

Caption: Workflow for physicochemical characterization of YL-109.

Conclusion

YL-109 is a promising antitumor agent with a well-defined mechanism of action. However, its
poor aqueous solubility and potential chemical instability present significant challenges for its
development as a therapeutic agent. This guide has summarized the available information and
provided a framework for the systematic evaluation of its solubility and stability profiles. The
generation of comprehensive, quantitative data through the execution of the described
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experimental protocols is a critical next step in the preclinical development of YL-109. Such
data will be instrumental in guiding formulation strategies to overcome its physicochemical
limitations and unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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